4-(Difluoromethyl)-2-fluorobenzoic acid
Overview
Description
4-(Difluoromethyl)-2-fluorobenzoic acid is an organic compound that features both difluoromethyl and fluorine substituents on a benzoic acid core
Mechanism of Action
Target of Action
The primary target of 4-(Difluoromethyl)-2-fluorobenzoic acid is the Succinate Dehydrogenase (SDH) enzyme . SDH is an important membrane complex in the tricarboxylic acid cycle, providing energy for the growth of pathogenic bacteria . The inhibition of SDH is a common mechanism of action for many fungicides .
Mode of Action
The compound interacts with its target, SDH, by occupying its site of action and interfering with the effects of the tricarboxylic acid cycle . This leads to the death of the pathogen, as it disrupts the energy production necessary for its growth . The ligand engages in direct binding interactions with multiple amino acid residues .
Biochemical Pathways
The affected pathway is the tricarboxylic acid cycle . By inhibiting SDH, the compound disrupts this cycle, which is crucial for the production of ATP, the main energy currency of the cell . This disruption leads to the death of the pathogen .
Pharmacokinetics
These properties are critical considerations in the field of medication design .
Result of Action
The result of the compound’s action is the inhibition of pathogenic growth. By disrupting the tricarboxylic acid cycle, the compound prevents the pathogen from producing the energy it needs to grow . This leads to the death of the pathogen .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-fluorobenzoic acid typically involves the introduction of difluoromethyl and fluorine groups onto a benzoic acid scaffold. One common method includes the difluoromethylation of a pre-fluorinated benzoic acid derivative. This can be achieved through various difluoromethylation reagents and catalysts, such as difluorocarbene precursors and transition metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing robust and scalable methods. These methods often employ continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2-fluorobenzoic acid can undergo several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the difluoromethyl group.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, such as palladium and copper, as well as various difluoromethylation reagents like difluorocarbene precursors .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .
Scientific Research Applications
4-(Difluoromethyl)-2-fluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Industry: The compound is used in the production of advanced materials with unique properties, such as increased thermal stability and resistance to degradation
Comparison with Similar Compounds
4-(Difluoromethyl)-2-fluorobenzoic acid can be compared with other fluorinated benzoic acids and difluoromethylated compounds. Similar compounds include:
- 4-(Trifluoromethyl)-2-fluorobenzoic acid
- 4-(Difluoromethyl)-benzoic acid
- 2-Fluorobenzoic acid
The uniqueness of this compound lies in its specific combination of difluoromethyl and fluorine substituents, which can impart distinct chemical and physical properties compared to its analogs .
Properties
IUPAC Name |
4-(difluoromethyl)-2-fluorobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,7H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLMIWMIGJDPNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1270981-57-1 | |
Record name | 4-(difluoromethyl)-2-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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